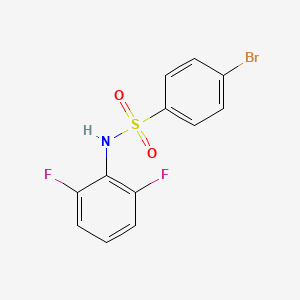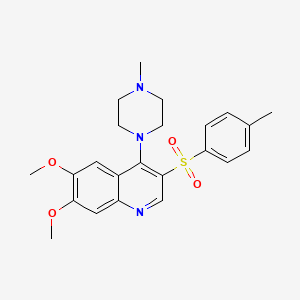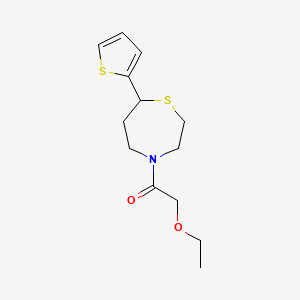
2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, also known as TET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TET belongs to the class of thiazepane derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects.
Scientific Research Applications
Antimicrobial Applications
Research indicates the synthesis of thiazole and thiophene derivatives exhibits significant antimicrobial activities. For instance, Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activity against various bacterial and fungal isolates (Wardkhan et al., 2008). Similarly, Mahmoud et al. (2021) developed thiazolyl(hydrazonoethyl)thiazoles through a microwave-assisted synthesis process, revealing potential anti-breast cancer activities (Mahmoud et al., 2021).
Photocatalytic and Photoinduced Applications
Zhang et al. (2017) investigated the photoinduced direct oxidative annulation of furan/thiophen-2-yl compounds, highlighting the synthesis of polyheterocyclic derivatives with potential applications in photocatalysis and organic electronics (Zhang et al., 2017).
Electrophilic Functionalization for Sensor Applications
Tarábek et al. (2006) synthesized an acetophenone-functionalized thiophene monomer for developing conducting films on electrodes, aimed at chemical ion-sensorics. This work emphasizes the utility of functionalized thiophene derivatives in the fabrication of ion sensors (Tarábek et al., 2006).
Anticancer and Antiproliferative Activities
Haridevamuthu et al. (2023) explored sulfur-containing heterocyclic analogs demonstrating antiproliferative activity against laryngeal carcinoma cells in vitro, underscoring the potential of thiophene derivatives in anticancer therapies (Haridevamuthu et al., 2023).
properties
IUPAC Name |
2-ethoxy-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S2/c1-2-16-10-13(15)14-6-5-12(18-9-7-14)11-4-3-8-17-11/h3-4,8,12H,2,5-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVASAUULKYVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(SCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

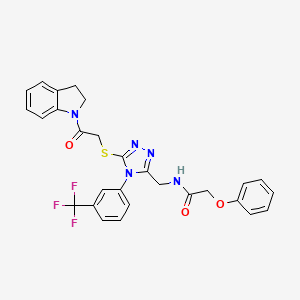
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)



![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2968300.png)
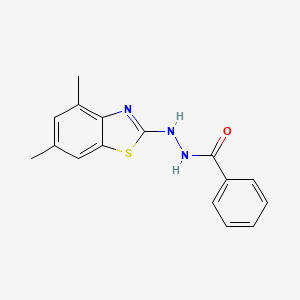
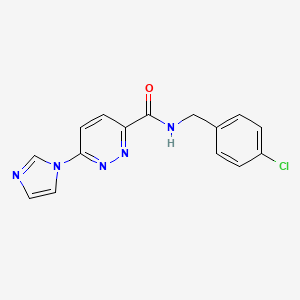
![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)

